molecular formula C8H9BrClF3 B1273180 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene CAS No. 231953-30-3

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene

Cat. No. B1273180
CAS RN: 231953-30-3
M. Wt: 277.51 g/mol
InChI Key: UFWHQTLVLTZNKX-UHFFFAOYSA-N
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Description

The compound "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" is a halogenated cyclohexene with a trifluoroethyl group attached to the cyclohexene ring. This structure suggests potential reactivity due to the presence of halogens and the electron-withdrawing effect of the trifluoroethyl group, which may influence both its physical properties and chemical behavior.

Synthesis Analysis

The synthesis of halogenated cyclohexenes can be complex, involving multiple steps and reagents. For instance, the synthesis of related compounds such as 1-bromo-2-chlorocyclopropene involves the treatment of a bromo-dichloro(trimethylsilyl)cyclopropane with tetra-n-butylammonium fluoride . Similarly, the synthesis of 1-bromo-4,4,4-trifluoro-3-(trifluoromethyl)but-2-ene from hexafluoroacetone indicates the possibility of synthesizing complex bromo-chloro-trifluoroethyl compounds through multi-step reactions .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of halogen atoms, which can significantly affect the electron distribution and molecular geometry. For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a related compound, exhibits a high molecular dipole moment due to the clustering of electronegative fluorine atoms . This suggests that "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" may also exhibit unique structural features due to its halogen and trifluoroethyl substituents.

Chemical Reactions Analysis

The presence of bromine and chlorine in the compound suggests potential reactivity in substitution and addition reactions. For example, sodium dithionite initiated reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with enol ethers of cyclic ketones demonstrate the reactivity of similar bromo-chloro-trifluoroethyl compounds . Additionally, the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids indicates that brominated cyclohexenes can undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene" would likely be influenced by the halogen atoms and the trifluoroethyl group. Compounds with similar structures have been shown to have unique properties, such as the facially polarized nature of all-cis 1,2,3,4,5,6-hexafluorocyclohexane . The bromo and chloro substituents could also affect the boiling point, density, and solubility of the compound.

Scientific Research Applications

Synthesis of Novel Compounds

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene plays a role in the synthesis of various novel compounds. For instance, it has been used in the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a compound with potential applications in organic synthesis (Lujan-Montelongo & Fleming, 2014).

Regioselective Synthesis Techniques

Research has explored its use in regioselective synthesis techniques. For example, a study on the synthesis of 2,3-difluorohalobenzenes using tetrafluoroethylene and buta-1,3-diene highlighted the role of similar compounds in selective synthesis processes (Volchkov et al., 2021).

Catalytic Cyclization

Catalytic cyclization involving compounds like 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene has been studied, such as in the palladium-catalyzed cyclization of 2-bromocyclohex-1-enecarboxylic acids (Yoon & Cho, 2015).

Chemical Reactions with Enol Ethers

There's research on sodium dithionite initiated reactions of 1-bromo-1-chloro-2,2,2-trifluoroethane with methyl and trimethylsilyl ethers of cyclopentanone and cyclohexanone enols, demonstrating the compound's utility in chemical reactions (Dmowski & Ignatowska, 2003).

Synthesis of Functionalized Cyclohexenes

A study focused on synthesizing cyclohexenes functionalized by nitro and trihalomethyl groups, shedding light on the diverse functionalization possibilities of similar compounds (Anisimova et al., 2018).

Electrochemical Studies

Electrochemical behavior of halogen-containing cyclohexa-2,5-dien-1-ones at the glassy-carbon electrode in DMF was explored, which involves compounds with structural similarities to 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene (Gavrilova et al., 2006).

Mechanism of Action

The mechanism of action for 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene is not specified in the web search results. It’s likely that the mechanism of action would depend on the specific context in which this compound is used, such as the type of biochemical or proteomics research .

Future Directions

The future directions for the use of 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene are not specified in the web search results. Given that it is used for proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

1-(2-bromo-1-chloro-1,2,2-trifluoroethyl)cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClF3/c9-8(12,13)7(10,11)6-4-2-1-3-5-6/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWHQTLVLTZNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(C(F)(F)Br)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371225
Record name 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene

CAS RN

231953-30-3
Record name 1-(2-Bromo-1-chlorotrifluoroethyl)cyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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